molecular formula C12H9FN2O4S B13520270 5-(4-Fluorobenzenesulfonamido)pyridine-3-carboxylic acid

5-(4-Fluorobenzenesulfonamido)pyridine-3-carboxylic acid

Cat. No.: B13520270
M. Wt: 296.28 g/mol
InChI Key: LXSBANJPQYFVEQ-UHFFFAOYSA-N
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Description

5-(4-Fluorobenzenesulfonamido)pyridine-3-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 3-position and a 4-fluorobenzenesulfonamido group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorobenzenesulfonamido)pyridine-3-carboxylic acid typically involves the following steps:

    Nitration: Pyridine is nitrated to introduce a nitro group at the 3-position.

    Reduction: The nitro group is reduced to an amino group.

    Sulfonation: The amino group is then reacted with 4-fluorobenzenesulfonyl chloride to form the sulfonamide.

    Carboxylation: Finally, the compound is carboxylated at the 3-position to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorobenzenesulfonamido)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonamide or carboxylic acid groups.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

5-(4-Fluorobenzenesulfonamido)pyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies involving enzyme inhibition or protein binding due to its sulfonamide group.

Mechanism of Action

The mechanism of action of 5-(4-Fluorobenzenesulfonamido)pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorine atom may enhance binding affinity through hydrophobic interactions. The carboxylic acid group can also participate in ionic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)pyridine-3-carboxylic acid: Similar structure but lacks the sulfonamide group.

    5-(4-Chlorobenzenesulfonamido)pyridine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    5-(4-Methylbenzenesulfonamido)pyridine-3-carboxylic acid: Similar structure but with a methyl group instead of fluorine.

Uniqueness

5-(4-Fluorobenzenesulfonamido)pyridine-3-carboxylic acid is unique due to the presence of both the sulfonamide and fluorine groups, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H9FN2O4S

Molecular Weight

296.28 g/mol

IUPAC Name

5-[(4-fluorophenyl)sulfonylamino]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H9FN2O4S/c13-9-1-3-11(4-2-9)20(18,19)15-10-5-8(12(16)17)6-14-7-10/h1-7,15H,(H,16,17)

InChI Key

LXSBANJPQYFVEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=CN=CC(=C2)C(=O)O

Origin of Product

United States

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